molecular formula C10H20S2 B14236745 3,3,7,7-Tetramethyl-1,5-dithiocane CAS No. 569674-72-2

3,3,7,7-Tetramethyl-1,5-dithiocane

Cat. No.: B14236745
CAS No.: 569674-72-2
M. Wt: 204.4 g/mol
InChI Key: WIIGRFMWJPGDAV-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethyl-1,5-dithiocane is an organic compound with the molecular formula C8H16S2. It is a member of the dithiocane family, characterized by a sulfur-containing heterocyclic ring. This compound is notable for its unique structure, which includes two sulfur atoms and four methyl groups attached to the ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetramethyl-1,5-dithiocane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dithiol with a methylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethyl-1,5-dithiocane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3,3,7,7-Tetramethyl-1,5-dithiocane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a useful probe in studying sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethyl-1,5-dithiocane involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can affect various biochemical pathways, including those involved in redox reactions and enzyme activity. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying these processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,7,7-Tetramethyl-1,2,5,6-tetrathiocane: This compound has a similar structure but contains four sulfur atoms instead of two.

    1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: Although structurally different, it shares the feature of having multiple methyl groups attached to a heterocyclic ring.

Uniqueness

3,3,7,7-Tetramethyl-1,5-dithiocane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research focused on sulfur chemistry and related applications.

Properties

CAS No.

569674-72-2

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

IUPAC Name

3,3,7,7-tetramethyl-1,5-dithiocane

InChI

InChI=1S/C10H20S2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3

InChI Key

WIIGRFMWJPGDAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCC(CSC1)(C)C)C

Origin of Product

United States

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